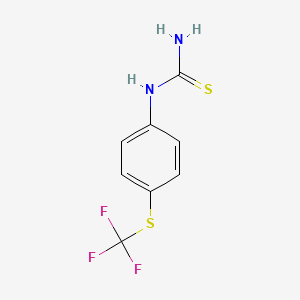

4-(Trifluoromethylthio)phenylthiourea

CAS No.: 886499-77-0

Cat. No.: VC5515198

Molecular Formula: C8H7F3N2S2

Molecular Weight: 252.27

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 886499-77-0 |

|---|---|

| Molecular Formula | C8H7F3N2S2 |

| Molecular Weight | 252.27 |

| IUPAC Name | [4-(trifluoromethylsulfanyl)phenyl]thiourea |

| Standard InChI | InChI=1S/C8H7F3N2S2/c9-8(10,11)15-6-3-1-5(2-4-6)13-7(12)14/h1-4H,(H3,12,13,14) |

| Standard InChI Key | UTHOORTVLNOJIT-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1NC(=S)N)SC(F)(F)F |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

4-(Trifluoromethylthio)phenylthiourea (C₈H₆F₃N₂S₂) consists of a phenyl ring with a thiourea (–NH–C(S)–NH₂) group and a trifluoromethylthio (–SCF₃) substituent at the 1- and 4-positions, respectively. The –SCF₃ group is a strong electron-withdrawing moiety, influencing the compound’s electronic distribution and reactivity . X-ray crystallography of analogous structures reveals planar thiourea motifs stabilized by intramolecular hydrogen bonds, which may enhance stability in biological environments .

Physicochemical Properties

Key properties derived from structurally related compounds include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 257.071 g/mol | |

| Density | 1.7 ± 0.1 g/cm³ | |

| Boiling Point | 164.9 ± 40.0 °C | |

| LogP | 4.58 | |

| Vapour Pressure | 2.5 ± 0.3 mmHg (25°C) | |

| Water Solubility | Low (estimated < 1 mg/mL) |

The trifluoromethylthio group contributes to high lipophilicity, facilitating membrane permeability but limiting aqueous solubility . The compound’s flash point of 53.5°C indicates flammability risks during handling.

Synthesis and Optimization

Synthetic Routes

The compound can be synthesized via a two-step approach:

-

Preparation of 4-(Trifluoromethylthio)aniline:

-

Thiourea Formation:

Reaction Optimization

Comparative synthesis data for analogous thioureas:

PTC reduces energy input and improves yields by enhancing interfacial contact between reagents .

| Compound | Substituent | SW480 IC₅₀ (μM) | Selectivity Index (HaCaT) | Reference |

|---|---|---|---|---|

| 2 | 3,4-Cl₂-Ph | 9.0 ± 1.42 | 2.7 | |

| 8 | 4-CF₃-Ph | 15.6 ± 4.10 | 0.9 | |

| 9 | 4-Cl-Ph | 24.7 ± 0.05 | 1.3 |

The –SCF₃ group in 8 reduces selectivity compared to dichlorinated analogs (2), suggesting a trade-off between potency and specificity .

Mechanism of Action

Thiourea derivatives induce apoptosis via mitochondrial pathway activation, evidenced by caspase-3/7 upregulation and Bcl-2 suppression . The –SCF₃ group may enhance reactive oxygen species (ROS) generation, exacerbating oxidative stress in cancer cells .

Antimicrobial and Anti-mycobacterial Effects

Activity Against Mycobacterium tuberculosis

N-Trifluoromethylthiolated compounds exhibit minimum inhibitory concentrations (MICs) of 1–4 μg/mL against M. tuberculosis, comparable to first-line drugs like isoniazid . The –SCF₃ group’s electronegativity disrupts mycobacterial cell wall synthesis, though exact targets remain under investigation .

Structure-Activity Relationship (SAR) Analysis

Substituent Effects

– Electron-Withdrawing Groups: Dichlorinated (2) and –SCF₃-substituted (8) analogs exhibit higher cytotoxicity than methyl- or cyano-bearing derivatives .

– Positional Isomerism: Para-substitution (–SCF₃ at C4) enhances bioactivity over ortho- or meta-positions, likely due to improved target binding .

– Lipophilicity: LogP values >4 correlate with increased cellular uptake but may reduce solubility and in vivo efficacy .

Toxicity Considerations

The –SCF₃ group contributes to cytotoxicity in normal cells (e.g., HaCaT IC₅₀ = 14–55 μM) , necessitating selectivity optimization. Prolonged exposure risks include hepatic and renal toxicity, as seen in fluorinated thioureas .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume